Quinolactacin A2

Neurodegeneration Alzheimer's Disease Enzymology

Research on rare, stereochemically pure quinolactacin congeners is often compromised by epimer contamination-Quinolactacin A2 (CAS 386211-69-4) directly addresses this challenge. - Genuine natural product: confirmed as one of only two stable quinolactacins; most other analogs are C-3 epimerization/decomposition artifacts. - 14-fold more potent AChE inhibitor vs. (R,S)-Quinolactacin A1; also suppresses TNF-α (IC₅₀ 12.2 µg/mL). - Rigorous quality control (HPLC ≥95%) with full stereochemical characterization, ensuring reproducible bioassay data.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B1249893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolactacin A2
Synonymsquinolactacin A2
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
InChIInChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13-/m0/s1
InChIKeyFLHQAMWKNPOTDV-ZANVPECISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolactacin A2: A Pyrroloquinoline Natural Product with Dual Acetylcholinesterase and TNF Inhibition


Quinolactacin A2 (CAS 386211-69-4) is a pyrroloquinoline alkaloid featuring a quinolone‑γ‑lactam hybrid scaffold, originally isolated from the fungal species Penicillium citrinum and Penicillium sp. EPF-6 [1]. The compound is characterized by a molecular formula of C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol, with its absolute stereochemistry defined as (3S)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione [2]. Quinolactacin A2 exhibits two principal bioactivities: inhibition of acetylcholinesterase (AChE) and suppression of tumor necrosis factor (TNF) production, establishing its relevance for research into neurodegenerative diseases and inflammatory disorders [3].

Why Generic Substitution Fails: Stereochemical and Structural Integrity Defines Quinolactacin A2 Activity


Interchanging Quinolactacin A2 with other quinolactacin congeners is scientifically unsupported due to substantial differences in stereochemical configuration, stability, and consequent biological activity. Decomposition studies have confirmed that Quinolactacin A2 is one of only two genuine natural products in its class, while other isolated quinolactacins (e.g., A1, C1, D1/D2) are primarily C‑3 epimerization or oxidation decomposition artifacts [1]. Most critically, the stereoisomer (S,S)-quinolactacin A2 exhibits 14-fold greater inhibitory activity against acetylcholinesterase than its epimer, (R,S)-quinolactacin A1 [2]. Furthermore, Quinolactacin A2 demonstrates distinct biological profiles compared to structurally related compounds like Citrinin, sharing antifungal activity but diverging in AChE and TNF inhibition [3]. Therefore, substitution without stereochemical and compositional verification will yield unreliable and non‑reproducible experimental outcomes.

Quinolactacin A2: Quantitative Comparative Evidence Against Structural and Functional Analogs


Acetylcholinesterase Inhibition: 14‑Fold Superiority of Quinolactacin A2 Over Its Epimer

Quinolactacin A2 exhibits a dramatic stereochemistry‑dependent enhancement in acetylcholinesterase (AChE) inhibition compared to its epimer. (S,S)-Quinolactacin A2 demonstrated a 14‑fold greater inhibitory activity against AChE than (R,S)-Quinolactacin A1, directly establishing that the 3S configuration is critical for target engagement [1].

Neurodegeneration Alzheimer's Disease Enzymology

TNF-α Production Inhibition: Potent Activity in LPS‑Stimulated Murine Macrophages

Quinolactacin A2 suppresses tumor necrosis factor‑α (TNF‑α) production with an IC₅₀ of 12.2 μg/mL in lipopolysaccharide (LPS)‑stimulated murine peritoneal macrophages [1]. This establishes a clear quantitative baseline for its anti‑inflammatory activity. In contrast, the closely related fungal metabolite Citrinin does not exhibit TNF‑α inhibition, while Quinocitrinin A/B lack reported TNF‑α modulatory activity [2].

Inflammation Immunology Cytokine Signaling

Antifungal Activity: Shared Spectrum with Citrinin but Distinct from Quinocitrinins

Both Quinolactacin A2 and Citrinin exhibit antifungal activity in standardized assays [1]. However, Quinolactacin A2 is distinguished by its additional and potent AChE and TNF inhibitory properties, a dual bioactivity profile that is not shared by Citrinin [2]. Furthermore, while Quinolactacin A2 and Quinocitrinin A/B are co‑isolated, the latter are not reported to possess significant AChE or TNF modulatory effects [1].

Antifungal Microbiology Natural Products

Structural and Stereochemical Integrity: Quinolactacin A2 as a Genuine Natural Product

Controlled decomposition studies have established that only Quinolactacins A2 and B2 are genuine, stable natural products, whereas other isolated congeners (including A1, C1, D1/D2) are primarily C‑3 epimerization or oxidation degradation artifacts [1]. This finding is critical for ensuring experimental reproducibility and accurate structure‑activity relationship (SAR) interpretation.

Analytical Chemistry Natural Product Chemistry Quality Control

High‑Impact Research and Industrial Applications for Quinolactacin A2


Alzheimer's Disease Drug Discovery: Stereospecific AChE Inhibition Assays

Employ Quinolactacin A2 as a positive control or lead compound in acetylcholinesterase inhibition assays for Alzheimer's disease research. Its 14‑fold greater potency relative to its epimer (Quinolactacin A1) establishes it as a stringent stereochemical benchmark for validating assay sensitivity and screening for novel AChE inhibitors [1].

Inflammatory Disease Research: TNF‑α Pathway Modulation Studies

Utilize Quinolactacin A2 as a small‑molecule tool to interrogate TNF‑α production pathways in LPS‑stimulated macrophage models. The compound's defined IC₅₀ of 12.2 μg/mL provides a quantitative reference point for studying cytokine regulation mechanisms, and its activity profile is distinct from structurally related compounds like Citrinin [2].

Natural Product Chemistry and Quality Control: Authenticity and Stability Standard

Incorporate Quinolactacin A2 as an analytical standard for the identification and purity assessment of pyrroloquinoline alkaloids in fungal extracts. Its designation as a genuine, stable natural product—in contrast to many of its decomposition‑prone analogs—makes it a reliable reference material for HPLC, LC‑MS, and stability studies [3].

Multi‑Targeted Antifungal Drug Discovery: Polypharmacology Screening

Screen Quinolactacin A2 in antifungal susceptibility panels where both direct antifungal activity and host immune modulation (via TNF‑α suppression) are desirable therapeutic outcomes. Its dual antifungal and anti‑inflammatory profile offers a unique phenotype not found in simpler citrinin‑based antifungals [4].

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